molecular formula C17H13NO6S B2535758 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one CAS No. 866013-19-6

3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2535758
CAS No.: 866013-19-6
M. Wt: 359.35
InChI Key: AOMGWEQHZGBIFL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a chromenone core substituted with a nitro group and a dimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethylbenzene-1-sulfonyl chloride, which is then reacted with a suitable chromenone derivative under controlled conditions to introduce the sulfonyl group. The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or other biomolecules. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylbenzenesulfonyl)-6-nitro-2H-chromen-2-one is unique due to the combination of its chromenone core with both nitro and sulfonyl substituents. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6S/c1-10-3-5-14(7-11(10)2)25(22,23)16-9-12-8-13(18(20)21)4-6-15(12)24-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMGWEQHZGBIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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